![molecular formula C12H19BrN4 B107874 8-(2-嘧啶基)-8-氮杂-5-氮杂螺[4,5]癸烷溴化物 CAS No. 81461-73-6](/img/structure/B107874.png)
8-(2-嘧啶基)-8-氮杂-5-氮杂螺[4,5]癸烷溴化物
描述
“8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide” is a chemical compound used in scientific research for various applications. It has a linear formula of C12H19BrN4 and a molecular weight of 299.216 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidinyl group attached to a spiro[4,5]decane structure . The pyrimidinyl group contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .科学研究应用
1. Anxiety Disorder Treatment
Buspirone hydrochloride, a derivative of the compound , is widely used as an efficient antianxiety medication . Its clinical efficacy is comparable to diazepam, but it lacks the common side effects associated with benzodiazepines, such as sedation and addiction .
2. Synthesis of Pharmaceutical Intermediates
The key intermediate, 1-(2-pyrimidinyl) piperazine, synthesized from this compound, is crucial in the preparation of various pharmaceutical intermediates. This process benefits from mild reaction conditions and high overall yield, making it valuable for industrial applications .
3. Antimicrobial and Antifungal Applications
Pyrimidine derivatives, including the core structure of this compound, have been reported to exhibit antimicrobial and antifungal activities. These properties make them candidates for developing new treatments against microbial and fungal infections .
4. Cancer Research
The pyrimidine scaffold is a central building block for a wide range of pharmacological applications, including anticancer drugs. Pyrimidine-based drugs like imatinib, dasatinib, and nilotinib are well-established treatments for leukemia, highlighting the potential of this compound in cancer research .
5. Enantioselective Synthesis
The compound has been used in the enantioselective microbial reduction to produce chiral derivatives such as ®-6-hydroxybuspirone or (S)-6-hydroxybuspirone. This application is significant in the production of enantiomerically pure chemicals for pharmaceutical use .
6. Biotechnological Applications
Alcohol dehydrogenases (ADHs) catalyze the interconversion between alcohols and aldehydes or ketones. The compound can be used in the asymmetric synthesis of chiral alcohols, leveraging the high stereoselectivity of ADHs under mild conditions .
安全和危害
属性
IUPAC Name |
8-pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N4.BrH/c1-2-9-16(8-1)10-6-15(7-11-16)12-13-4-3-5-14-12;/h3-5H,1-2,6-11H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIPPQBBPVTVTR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+]2(C1)CCN(CC2)C3=NC=CC=N3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide | |
CAS RN |
81461-73-6 | |
| Record name | 8-Aza-5-azoniaspiro[4.5]decane, 8-(2-pyrimidinyl)-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81461-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Aza-5-azoniaspiro[4.5]decane, 8-(2-pyrimidinyl)-, bromide (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

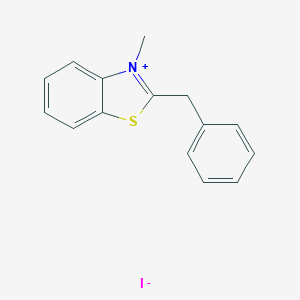
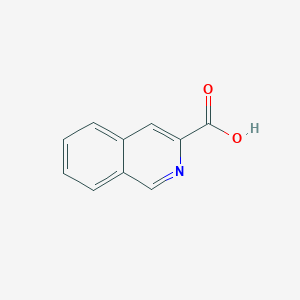

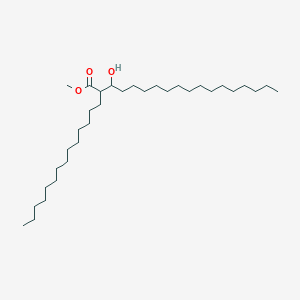

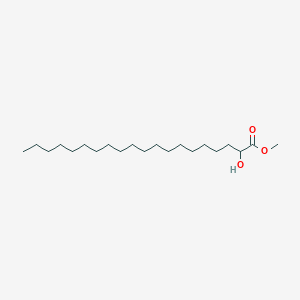
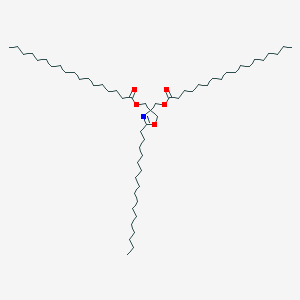
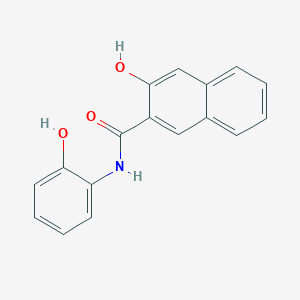
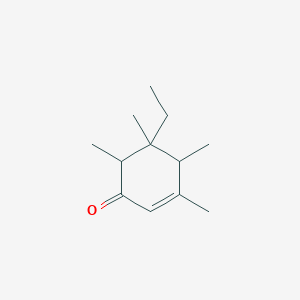
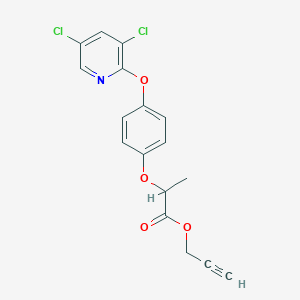
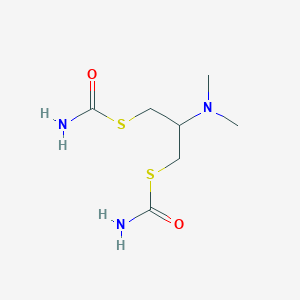
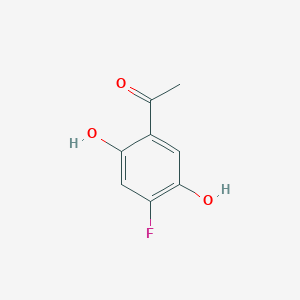
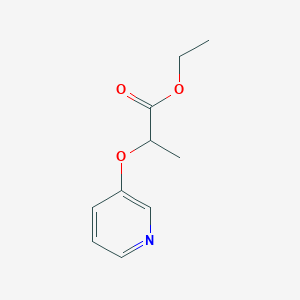
![5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B107824.png)